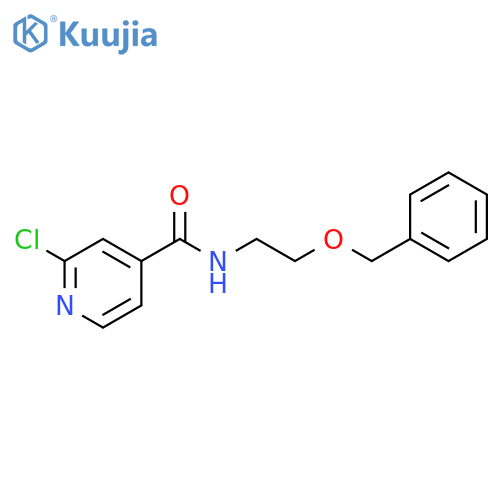

Cas no 1436203-13-2 (N-2-(benzyloxy)ethyl-2-chloropyridine-4-carboxamide)

1436203-13-2 structure

商品名:N-2-(benzyloxy)ethyl-2-chloropyridine-4-carboxamide

N-2-(benzyloxy)ethyl-2-chloropyridine-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-N-[2-(phenylmethoxy)ethyl]-4-pyridinecarboxamide

- N-2-(benzyloxy)ethyl-2-chloropyridine-4-carboxamide

-

- インチ: 1S/C15H15ClN2O2/c16-14-10-13(6-7-17-14)15(19)18-8-9-20-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,18,19)

- InChIKey: YWGNXOWLSUXHIV-UHFFFAOYSA-N

- ほほえんだ: C1(Cl)=NC=CC(C(NCCOCC2=CC=CC=C2)=O)=C1

じっけんとくせい

- 密度みつど: 1.237±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 471.5±45.0 °C(Predicted)

- 酸性度係数(pKa): 12.70±0.46(Predicted)

N-2-(benzyloxy)ethyl-2-chloropyridine-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26579286-1g |

N-[2-(benzyloxy)ethyl]-2-chloropyridine-4-carboxamide |

1436203-13-2 | 90% | 1g |

$628.0 | 2023-09-14 | |

| Enamine | EN300-26579286-0.25g |

N-[2-(benzyloxy)ethyl]-2-chloropyridine-4-carboxamide |

1436203-13-2 | 95.0% | 0.25g |

$579.0 | 2025-03-20 | |

| Enamine | EN300-26579286-0.5g |

N-[2-(benzyloxy)ethyl]-2-chloropyridine-4-carboxamide |

1436203-13-2 | 95.0% | 0.5g |

$603.0 | 2025-03-20 | |

| Enamine | EN300-26579286-2.5g |

N-[2-(benzyloxy)ethyl]-2-chloropyridine-4-carboxamide |

1436203-13-2 | 95.0% | 2.5g |

$1230.0 | 2025-03-20 | |

| Enamine | EN300-26579286-5.0g |

N-[2-(benzyloxy)ethyl]-2-chloropyridine-4-carboxamide |

1436203-13-2 | 95.0% | 5.0g |

$1821.0 | 2025-03-20 | |

| Enamine | EN300-26579286-5g |

N-[2-(benzyloxy)ethyl]-2-chloropyridine-4-carboxamide |

1436203-13-2 | 90% | 5g |

$1821.0 | 2023-09-14 | |

| Enamine | EN300-26579286-0.05g |

N-[2-(benzyloxy)ethyl]-2-chloropyridine-4-carboxamide |

1436203-13-2 | 95.0% | 0.05g |

$528.0 | 2025-03-20 | |

| Enamine | EN300-26579286-0.1g |

N-[2-(benzyloxy)ethyl]-2-chloropyridine-4-carboxamide |

1436203-13-2 | 95.0% | 0.1g |

$553.0 | 2025-03-20 | |

| Enamine | EN300-26579286-10g |

N-[2-(benzyloxy)ethyl]-2-chloropyridine-4-carboxamide |

1436203-13-2 | 90% | 10g |

$2701.0 | 2023-09-14 | |

| Enamine | EN300-26579286-1.0g |

N-[2-(benzyloxy)ethyl]-2-chloropyridine-4-carboxamide |

1436203-13-2 | 95.0% | 1.0g |

$628.0 | 2025-03-20 |

N-2-(benzyloxy)ethyl-2-chloropyridine-4-carboxamide 関連文献

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

-

Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

5. Book reviews

1436203-13-2 (N-2-(benzyloxy)ethyl-2-chloropyridine-4-carboxamide) 関連製品

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量